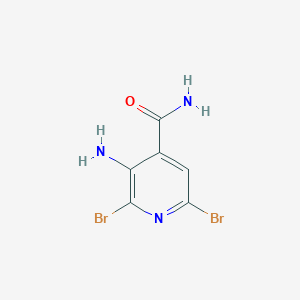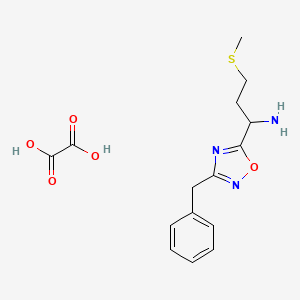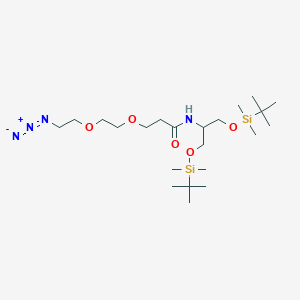
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane
Descripción general
Descripción
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is a specialized compound used in various scientific and industrial applications. This compound features a polyethylene glycol (PEG) linker, an azido group, and tert-butyldimethylsilanoxy groups, making it versatile for chemical modifications and conjugations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane typically involves multiple steps:
Azidation: The azido group is introduced via a substitution reaction, often using sodium azide.
Silylation: The tert-butyldimethylsilanoxy groups are added through a silylation reaction, using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Hydrolysis: The tert-butyldimethylsilanoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper(I) Catalysts: Employed in click chemistry reactions.
Acids/Bases: Utilized for hydrolysis of silyl groups.
Major Products Formed
Triazoles: Formed through click chemistry.
Hydrolyzed Silanols: Resulting from the hydrolysis of silyl groups.
Aplicaciones Científicas De Investigación
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane has diverse applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug delivery systems due to its PEGylation properties, which enhance solubility and stability.
Industry: Applied in the development of advanced materials and surface modifications.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Azido Group: Engages in click chemistry, forming stable triazole linkages.
PEG Linker: Provides solubility and biocompatibility, facilitating its use in biological systems.
Silyl Groups: Protect reactive sites during synthesis and can be removed under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG6-t-butyl ester
- Azido-PEG2-t-butyl ester
Uniqueness
2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is unique due to its combination of azido, PEG, and silyl groups, offering a balance of reactivity, solubility, and stability. This makes it particularly valuable in applications requiring precise chemical modifications and biocompatibility.
Propiedades
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N4O5Si2/c1-21(2,3)32(7,8)30-17-19(18-31-33(9,10)22(4,5)6)25-20(27)11-13-28-15-16-29-14-12-24-26-23/h19H,11-18H2,1-10H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLKQVQAFKXCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N4O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100885 | |
| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-56-8 | |
| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

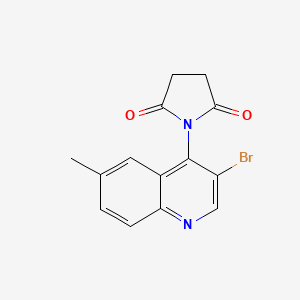

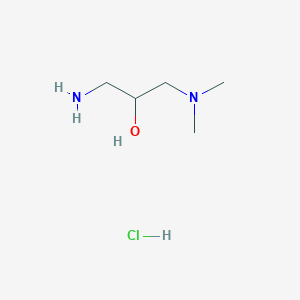
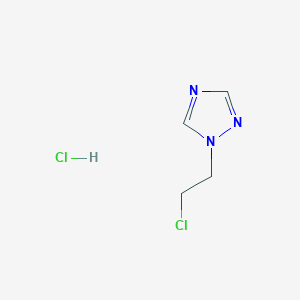
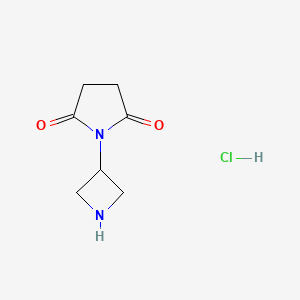

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)
